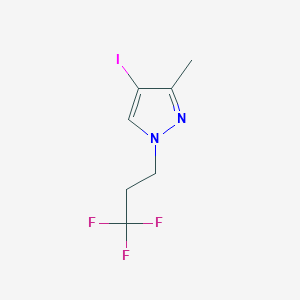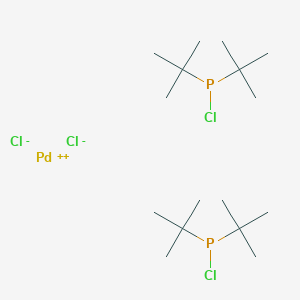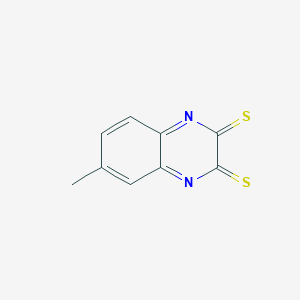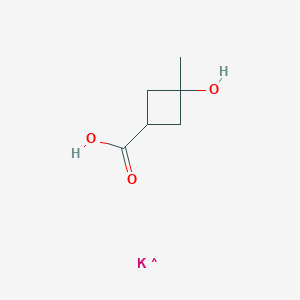![molecular formula C10H13Cl2N B12347398 [4-Chloro-2-(2-chloropropyl)phenyl]methanamine](/img/structure/B12347398.png)
[4-Chloro-2-(2-chloropropyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-2-(2-chloropropyl)phenyl]methanamine is an organic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a chloro group at the 4-position of the phenyl ring and a 2-chloropropyl group attached to the amine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-2-(2-chloropropyl)phenyl]methanamine typically involves the alkylation of 4-chlorobenzylamine with 2-chloropropyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Anhydrous ethanol or acetonitrile
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Chloro-2-(2-chloropropyl)phenyl]methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Applications De Recherche Scientifique
[4-Chloro-2-(2-chloropropyl)phenyl]methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-Chloro-2-(2-chloropropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzylamine
- 2-Chloropropylamine
- 4-Chloro-2-(2-chloropropyl)phenol
Uniqueness
[4-Chloro-2-(2-chloropropyl)phenyl]methanamine is unique due to the presence of both chloro and 2-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C10H13Cl2N |
|---|---|
Poids moléculaire |
218.12 g/mol |
Nom IUPAC |
[4-chloro-2-(2-chloropropyl)phenyl]methanamine |
InChI |
InChI=1S/C10H13Cl2N/c1-7(11)4-9-5-10(12)3-2-8(9)6-13/h2-3,5,7H,4,6,13H2,1H3 |
Clé InChI |
INCSYFJUNLKDTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=CC(=C1)Cl)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)




![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)

